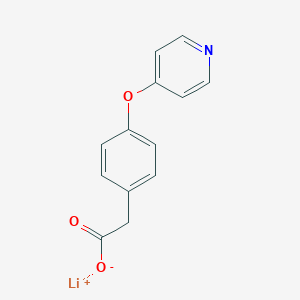
Lithium;2-(4-pyridin-4-yloxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2-(4-pyridin-4-yloxyphenyl)acetate is a chemical compound with the molecular formula C13H11NO3Li It is known for its unique structure, which includes a lithium ion coordinated to a 2-(4-pyridin-4-yloxyphenyl)acetate moiety
科学的研究の応用
Lithium;2-(4-pyridin-4-yloxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
Target of Action
The lithium cation, a component of this compound, is known to be used for the management of bipolar disorder and other psychiatric conditions . It can easily displace K+, Na+, and even Ca+2, occupying their sites in several critical neuronal enzymes and neurotransmitter receptors .
Mode of Action
The precise mechanism of action of the lithium cation as a mood-stabilizing agent is currently unknown . Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .
Biochemical Pathways
It is known that lithium can affect several enzymes and neurotransmitter receptors, potentially altering various biochemical pathways .
Result of Action
Lithium salts are known to counteract both mania and depression, suggesting that they can have significant effects at the molecular and cellular levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-(4-pyridin-4-yloxyphenyl)acetate typically involves the reaction of 2-(4-pyridin-4-yloxyphenyl)acetic acid with a lithium salt. One common method is the reaction of the acid with lithium hydroxide in an aqueous medium, followed by crystallization to obtain the desired product. The reaction conditions often include:
Temperature: Room temperature
Solvent: Water or an aqueous solution
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Lithium;2-(4-pyridin-4-yloxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, with conditions varying based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
類似化合物との比較
Similar Compounds
Lithium acetate: A simpler lithium salt with different reactivity and applications.
2-(4-pyridin-4-yloxyphenyl)acetic acid: The parent acid of the compound, used in similar research applications.
Lithium carbonate: Commonly used in medicine, particularly for the treatment of bipolar disorder.
Uniqueness
Lithium;2-(4-pyridin-4-yloxyphenyl)acetate is unique due to its specific structure, which combines the properties of lithium ions with the reactivity of the 2-(4-pyridin-4-yloxyphenyl)acetate moiety. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.
特性
IUPAC Name |
lithium;2-(4-pyridin-4-yloxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3.Li/c15-13(16)9-10-1-3-11(4-2-10)17-12-5-7-14-8-6-12;/h1-8H,9H2,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMYJRSVVHNBPZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC=C1CC(=O)[O-])OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10LiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
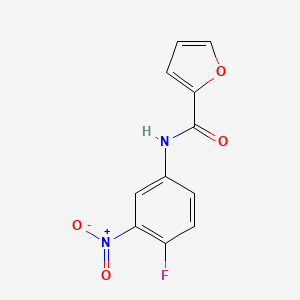
![3-CYANO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE](/img/structure/B2448263.png)

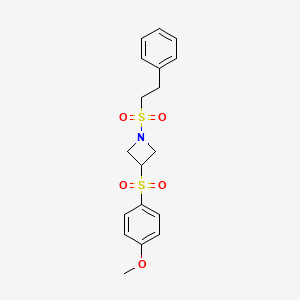
![5-(3,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2448267.png)
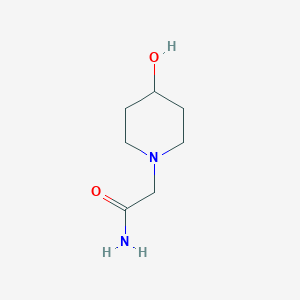
![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2448269.png)
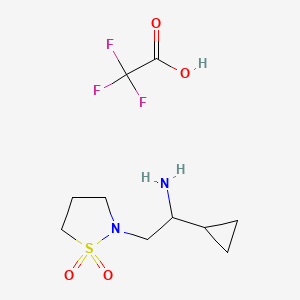
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-phenylpropanoate](/img/structure/B2448272.png)
![2-[5-(4-benzylpiperazin-1-yl)sulfonylpyridin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2448274.png)

![N-[1-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]oxirane-2-carboxamide](/img/structure/B2448278.png)
![2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2448279.png)

